methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a carboxylate group, and a trimethoxybenzoyl moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced via an acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylate group using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzoyl group using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or benzoyl derivatives.
Scientific Research Applications
Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Industry: The compound is investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cancer cell survival and proliferation.
Protein Binding: It can bind to proteins involved in signal transduction pathways, thereby modulating cellular processes like apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds:
Methyl 3,4,5-trimethoxybenzoate: This compound shares the trimethoxybenzoyl group but lacks the triazole ring, making it less versatile in terms of chemical reactivity and biological activity.
3,4,5-Trimethoxybenzoyl chloride: This compound is a precursor in the synthesis of various trimethoxybenzoyl derivatives but does not possess the triazole ring, limiting its applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
328032-03-7 |
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Molecular Formula |
C14H16N4O6 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)16-14-15-11(17-18-14)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17,18,19) |
InChI Key |
MIFAEWYVGMXUCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NNC(=N2)C(=O)OC |
solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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